

Penicitide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Penicitide A

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Abstract

Penicitide A, a polyketide natural product isolated from the marine-derived fungus *Penicillium chrysogenum*, has garnered interest due to its unique chemical architecture and moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and total synthesis of **Penicitide A**. It includes a summary of the key experimental protocols employed in its synthesis and stereochemical assignment, presented in a format intended to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Penicitide A is a C18 polyketide characterized by a linear structure terminating in a δ -lactone ring. The molecule possesses five stereocenters, including three hydroxyl groups and two methyl groups.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₄ O ₄	[1]
Molecular Weight	314.46 g/mol	[1]
IUPAC Name	(4S,6S)-4-hydroxy-6-[(5R,7R,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one	[1]
CAS Number	1217513-48-2	
Appearance	White amorphous solid	
Solubility	Soluble in methanol, chloroform, and other organic solvents	

Stereochemistry

The absolute stereochemistry of **Penicitide A** was unambiguously determined through total synthesis.[2][3][4] Initially, the stereochemistry at the C-10 and C-12 positions was unassigned, and the relative configurations of the C-3 and C-5 stereocenters were proposed based on spectroscopic data. The total synthesis by Saha et al. in 2020 established the absolute configurations of all five stereocenters as 3R, 5R, 10R, and 12R.[2][4] This was achieved through the synthesis of six possible stereoisomers and a meticulous comparison of their spectroscopic data, particularly ¹H and ¹³C NMR, with those of the natural product.

Key Stereochemical Features:

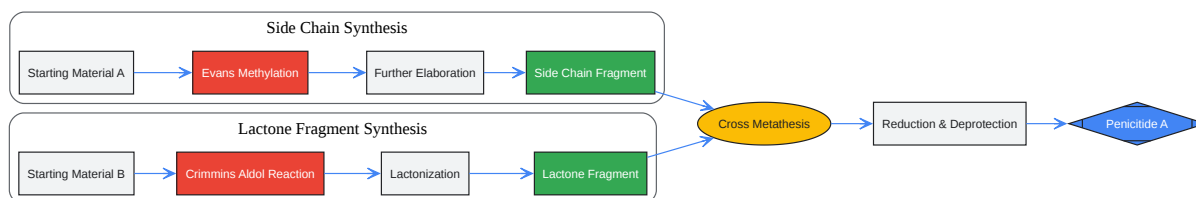
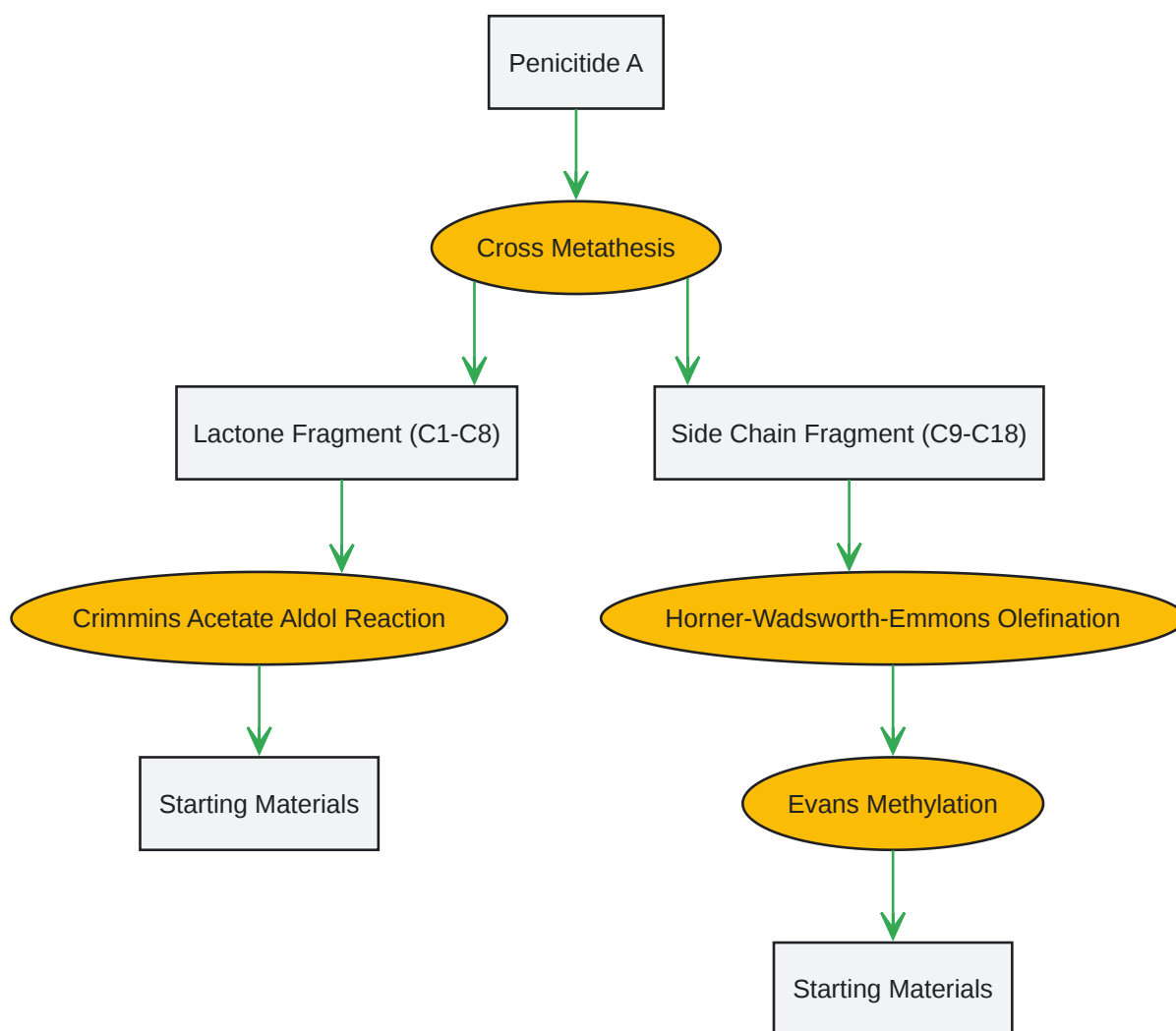
- **δ-Lactone Ring:** The δ-lactone ring contains two stereocenters at C-4 and C-6 with an (4S, 6S) configuration.
- **Acyclic Chain:** The undecyl side chain features three stereocenters at C-5, C-7, and C-10, with the determined absolute configurations of (5R, 7R, 10R).

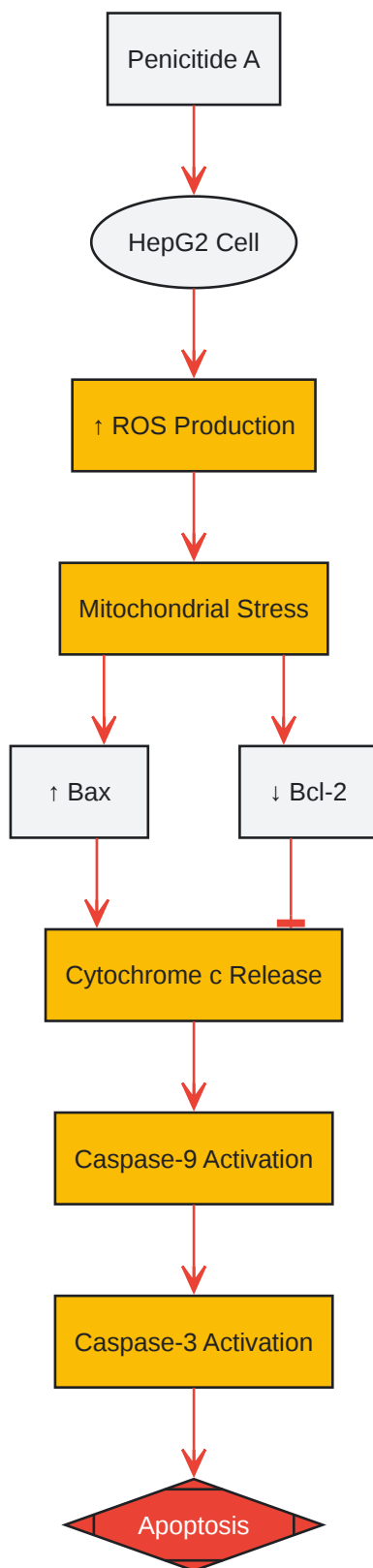
Total Synthesis

The first and thus far only total synthesis of **Penicitide A** was accomplished in a convergent manner. The synthetic strategy involved the preparation of two key fragments, which were then coupled and further elaborated to afford the final natural product.

Retrosynthetic Analysis

The retrosynthetic analysis of **Penicitide A** is depicted below. The molecule is disconnected into two main fragments: a C1-C8 lactone portion and a C9-C18 side chain.





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References

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